6-Chloro-3-methylimidazo[1,2-b]pyridazine

Kinase Inhibition Haspin Medicinal Chemistry

Medicinal chemistry teams developing ATP-competitive kinase inhibitors require the precise 6-chloro-3-methyl substitution pattern to maintain target potency and kinome selectivity; simple replacement with unsubstituted analogs leads to loss of activity or increased off-target effects. - Enables potent Haspin/DYRK1A inhibition (IC₅₀ < 100 nM) and selective VEGFR-2 inhibitors (IC₅₀ = 8.4 nM for elaborated naphthalene hybrids). - Strategic cost advantage: ~5.8× lower cost per gram vs. 3-methyl analog, enabling efficient parallel library synthesis. - Dual-functionalization: 6-Cl for cross-coupling diversification; 3-Me for pharmacophore rigidity and optimal hinge-binding conformation.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 137384-48-6
Cat. No. B159489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methylimidazo[1,2-b]pyridazine
CAS137384-48-6
Synonyms6-CHLORO-3-METHYL-IMIDAZO[1,2-B]PYRIDAZINE
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1N=C(C=C2)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3
InChIKeyBJAPDMDUQWVOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-methylimidazo[1,2-b]pyridazine (CAS 137384-48-6): A Strategic Heterocyclic Building Block for Kinase-Focused Drug Discovery


6-Chloro-3-methylimidazo[1,2-b]pyridazine (CAS 137384-48-6) is a fused heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, characterized by a chloro substituent at position 6 and a methyl group at position 3 on the core scaffold. Its molecular formula is C₇H₆ClN₃ with a molecular weight of 167.59 g/mol [1]. The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors targeting enzymes such as BTK, VEGFR, DYRK1A, and Haspin [2][3][4]. Its chemical architecture provides a rigid, planar core that facilitates key hinge-binding interactions within kinase ATP-binding pockets, while the chloro and methyl substituents serve as critical vectors for further functionalization and structure-activity relationship (SAR) exploration [5].

Why Generic Substitution Fails for 6-Chloro-3-methylimidazo[1,2-b]pyridazine: Critical Role of Substitution Pattern in Kinase Selectivity and Synthetic Utility


Simple replacement of 6-Chloro-3-methylimidazo[1,2-b]pyridazine with other imidazo[1,2-b]pyridazine analogs (e.g., 6-chloroimidazo[1,2-b]pyridazine or 3-methylimidazo[1,2-b]pyridazine) is not feasible for advanced medicinal chemistry applications. The specific combination of the electron-withdrawing 6-chloro and electron-donating 3-methyl groups uniquely modulates the electronic density of the core scaffold, which directly impacts both binding affinity to kinase hinge regions and the regioselectivity of subsequent synthetic transformations [1]. SAR studies on related kinase inhibitors have demonstrated that even subtle modifications at these positions can drastically alter potency and, more critically, selectivity profiles across the kinome, often leading to increased off-target effects or complete loss of cellular activity [2]. Consequently, procurement decisions must be guided by the specific substitution pattern required for the intended synthetic route and target profile, as generic substitution with a less defined analog introduces unacceptable variability in downstream assay outcomes and development timelines [3].

6-Chloro-3-methylimidazo[1,2-b]pyridazine: Quantitative Differentiation Evidence vs. Closest Analogs


Kinase Selectivity Advantage: 6-Chloro-3-methyl Substitution Pattern Enables Tighter Haspin Binding vs. Unsubstituted Scaffold

In a comparative study of imidazo[1,2-b]pyridazine-based Haspin inhibitors, the lead structure CHR-6494, which incorporates a 6-chloro-3-methyl substitution pattern akin to the target compound, demonstrated potent inhibitory activity with IC₅₀ values between 6 and 100 nM against Haspin in vitro [1]. In stark contrast, the unsubstituted imidazo[1,2-b]pyridazine parent scaffold or mono-substituted analogs lacking either the 6-chloro or 3-methyl group showed significantly reduced or no measurable Haspin inhibition at concentrations up to 1 µM, underscoring the critical role of the dual-substitution pattern for target engagement [1]. The developed inhibitors also displayed improved selectivity against CDK1/CyclinB, avoiding G2/M cell cycle arrest that plagues less selective Aurora kinase inhibitors [2].

Kinase Inhibition Haspin Medicinal Chemistry Selectivity

Synthetic Versatility: 6-Chloro Handle Enables Efficient Cross-Coupling Reactions

The 6-chloro substituent on the imidazo[1,2-b]pyridazine scaffold serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the efficient installation of diverse aryl, heteroaryl, and amine groups at the 6-position [1]. In contrast, the 3-methylimidazo[1,2-b]pyridazine analog (CAS 572910-56-6), which lacks the 6-chloro group, requires additional functionalization steps (e.g., halogenation) to achieve similar reactivity, adding 1-2 synthetic steps and reducing overall yield . Furthermore, the 6-chloro group provides a unique electronic influence on the pyridazine ring, lowering the LUMO energy and increasing susceptibility to nucleophilic aromatic substitution (SNAr) compared to non-halogenated analogs [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry Halogenated Heterocycles

Cost Efficiency: Favorable Price Point Compared to Mono-Substituted Analogs

A price comparison across major chemical vendors reveals that 6-Chloro-3-methylimidazo[1,2-b]pyridazine (CAS 137384-48-6) is offered at a significantly lower price per gram than its 3-methylimidazo[1,2-b]pyridazine analog (CAS 572910-56-6), despite the former possessing an additional synthetically valuable chloro group. Specifically, the target compound is available from Bidepharm at approximately ¥780 per gram (98% purity) , while 3-methylimidazo[1,2-b]pyridazine is listed at ¥4,524 per gram (97% purity) . This price differential (approximately 5.8-fold higher for the less functionalized analog) is attributed to differences in synthetic accessibility and commercial demand. In contrast, 6-chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6) is priced lower (e.g., ¥17-60 per gram) , but lacks the critical 3-methyl group required for many kinase inhibitor pharmacophores, making it unsuitable as a direct replacement.

Procurement Cost Analysis Medicinal Chemistry Building Blocks

Purity and Quality Control: Reproducible 98% Purity with Analytical Documentation

6-Chloro-3-methylimidazo[1,2-b]pyridazine is consistently supplied at 98% purity from reputable vendors such as Bidepharm and Macklin, with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data available upon request . In contrast, the 3-methyl analog is often offered at 95-97% purity with less rigorous analytical characterization, potentially introducing variability into synthetic or biological assays . The availability of comprehensive analytical documentation for the target compound ensures batch-to-batch consistency, which is essential for reproducible research and regulatory compliance in preclinical development.

Quality Control Analytical Chemistry Reproducibility Procurement

Optimal Application Scenarios for 6-Chloro-3-methylimidazo[1,2-b]pyridazine in Drug Discovery and Chemical Biology


Design and Synthesis of Selective Haspin or DYRK1A Kinase Inhibitors

Medicinal chemistry teams developing ATP-competitive inhibitors targeting Haspin or DYRK1A should utilize 6-Chloro-3-methylimidazo[1,2-b]pyridazine as the core scaffold building block. The 6-chloro-3-methyl substitution pattern mimics the hinge-binding motifs found in optimized leads such as CHR-6494 and compound 17, enabling potent enzyme inhibition (IC₅₀ < 100 nM) and improved kinome selectivity [1][2]. Further diversification via cross-coupling at the 6-chloro position allows rapid exploration of SAR to optimize potency and selectivity.

Synthesis of VEGFR-2 Inhibitors with Enhanced Selectivity

Researchers aiming to develop selective VEGFR-2 inhibitors for anti-angiogenic therapy can employ 6-Chloro-3-methylimidazo[1,2-b]pyridazine as a versatile intermediate. The scaffold can be elaborated into naphthalene hybrids (e.g., compound 9k) that demonstrate potent VEGFR-2 inhibition (IC₅₀ = 8.4 nM) and superior selectivity over a panel of 70 kinases compared to the multi-targeted inhibitor ponatinib [3]. The 3-methyl group is crucial for maintaining the optimal conformation for VEGFR-2 hinge binding.

Cost-Effective Synthesis of Kinase-Focused Compound Libraries

For organizations synthesizing large, diverse libraries of kinase inhibitors, 6-Chloro-3-methylimidazo[1,2-b]pyridazine offers a strategic cost advantage. Its favorable price point relative to 3-methylimidazo[1,2-b]pyridazine (approximately 5.8-fold lower cost per gram) , combined with its dual-functionalization potential (6-chloro for cross-coupling, 3-methyl for pharmacophore rigidity), enables the efficient generation of hundreds of analogs at a reduced overall synthesis cost.

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